molecular formula C41H36O3P2 B6297512 (1S,1'S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) CAS No. 2119686-35-8

(1S,1'S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane)

Cat. No.: B6297512
CAS No.: 2119686-35-8
M. Wt: 638.7 g/mol
InChI Key: UAVRIRWLEFEGBK-ZYBCLOSLSA-N
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Description

(1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) is a chiral phosphine ligand known for its unique structure and properties. This compound is widely used in asymmetric catalysis and forms complexes with transition metals, making it valuable in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) typically involves the reaction of 9,9-dimethyl-9H-xanthene-4,5-diol with (2-methoxyphenyl)(phenyl)phosphane under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the type of reaction and the reagents used.

Scientific Research Applications

(1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) involves its ability to bind to metal centers in a specific orientation due to its chiral nature. This binding influences the reaction pathway, leading to enantioselectivity in asymmetric catalysis. The molecular targets include various transition metals, and the pathways involved are primarily related to catalytic cycles in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • (1S,1’S)-(Oxybis(2,1-phenylen))bis((2-methoxyphenyl)(phenyl)phosphane)
  • (1S,1’S)-(Oxybis(2,1-phenylen))bis((2-methoxyphenyl)(phenyl)phosphine)

Uniqueness

Compared to similar compounds, (1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) offers unique properties due to the presence of the 9,9-dimethyl-9H-xanthene moiety. This structural feature enhances its stability and reactivity, making it a preferred choice in certain catalytic applications.

Properties

IUPAC Name

(S)-(2-methoxyphenyl)-[5-[(2-methoxyphenyl)-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36O3P2/c1-41(2)31-21-15-27-37(45(29-17-7-5-8-18-29)35-25-13-11-23-33(35)42-3)39(31)44-40-32(41)22-16-28-38(40)46(30-19-9-6-10-20-30)36-26-14-12-24-34(36)43-4/h5-28H,1-4H3/t45-,46-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVRIRWLEFEGBK-ZYBCLOSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)[P@@](C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5[P@@](C6=CC=CC=C6)C7=CC=CC=C7OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36O3P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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